N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as CR4056 and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that have analgesic and anti-inflammatory properties.
By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide is its specificity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation.
One limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
Future research on N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its potential use in combination with other drugs to enhance its analgesic and anti-inflammatory effects. Additionally, research could focus on developing more soluble forms of the compound to make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 1,4-dibromobutane with piperidine to form 1,4-bis(piperidin-1-yl)butane. This intermediate is then reacted with propargylamine to form 1-(prop-2-yn-1-yl)-4-(piperidin-1-yl)but-1-ene.
The next step involves the reaction of this intermediate with allyl isocyanate to form N-allyl-1-(prop-2-yn-1-yl)-4-(piperidin-1-yl)but-1-en-3-one. This compound is then reacted with cyclopropylcarbonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have analgesic and anti-inflammatory properties and has been studied for its potential use in the treatment of neuropathic pain, migraine, and other pain-related disorders.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-prop-2-enyl-N-prop-2-ynylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-11-22(12-4-2)21(26)18-6-5-13-24(16-18)19-9-14-23(15-10-19)20(25)17-7-8-17/h1,4,17-19H,2,5-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDZRENFKTXQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.